6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt (Technical Grade)
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Overview
Description
6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt (Technical Grade) is a boronic acid derivative with the molecular formula C10H15BN2O2 • HCl and a molecular weight of 206.043646 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt typically involves the reaction of 6-(Piperidin-1-yl)pyridine with boronic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The compound is then purified and converted into its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced boronic acid derivatives .
Scientific Research Applications
6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the study of biological pathways and as a tool for molecular biology research.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt involves its interaction with molecular targets and pathways. The compound can form covalent bonds with specific biomolecules, leading to changes in their structure and function. This interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester: A similar boronic acid derivative with different functional groups.
1-(Pyridin-3-yl)piperidin-4-ol hydrochloride: Another related compound with a different substitution pattern.
Uniqueness
6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Hydrochloride Salt is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C10H16BClN2O2 |
---|---|
Molecular Weight |
242.51 g/mol |
IUPAC Name |
(6-piperidin-1-ylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C10H15BN2O2.ClH/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13;/h4-5,8,14-15H,1-3,6-7H2;1H |
InChI Key |
HYGSTBPJSBGDTD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCCCC2)(O)O.Cl |
Origin of Product |
United States |
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